molecular formula C11H15BrClNO B1525231 3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220034-84-3

3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride

Cat. No. B1525231
CAS RN: 1220034-84-3
M. Wt: 292.6 g/mol
InChI Key: XOMHNLJQUXVFMB-UHFFFAOYSA-N
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Description

3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride is a chemical compound with the CAS number 1220034-84-3 . It is used in scientific experiments for a diverse range of applications.


Molecular Structure Analysis

The molecular formula of this compound is C11H15BrClNO. The molecular weight of the compound is 292.6 g/mol.

Scientific Research Applications

3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride has been studied for its potential applications in the field of science and medicine. It has been used as a drug delivery system due to its ability to bind to several drug molecules and transport them to the target site. It has also been used to inhibit enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, this compound has been used to study protein-protein interactions, as it can bind to two proteins and form a stable complex.

Mechanism of Action

The mechanism of action of 3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride is still not fully understood. However, it is believed that it binds to drug molecules and enzymes through hydrogen bonding and hydrophobic interactions. It is also believed to form complexes with proteins by forming hydrogen bonds and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, it has been shown to bind to several drug molecules and enzymes, as well as proteins, and it is believed that this binding can have an effect on the biochemical and physiological processes in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride in laboratory experiments include its low cost, its ability to bind to several drug molecules and proteins, and its high solubility in water. The main limitation of using this compound is its low stability, which can be addressed by storing it in a dry and cool place.

Future Directions

The potential future directions of 3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride include further research into its mechanism of action and its potential applications in drug delivery and enzyme inhibition. In addition, further research could be conducted into its biochemical and physiological effects, and its potential use in protein-protein interactions. Finally, further research could be conducted into its stability and its potential use in other laboratory experiments.

Safety and Hazards

Safety data sheets for 3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride are available and can provide detailed information about the safety precautions and potential hazards associated with this compound .

properties

IUPAC Name

3-[(3-bromophenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11;/h1-3,6,11,13H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMHNLJQUXVFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.